molecular formula C15H15N5S2 B2648934 2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868221-23-2

2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B2648934
CAS No.: 868221-23-2
M. Wt: 329.44
InChI Key: YLVYVBDYZOYFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a complex organic compound that features a triazole ring and a pyrimidine ring connected by a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the phenyl and ethylsulfanyl groups. The final step involves the formation of the pyrimidine ring and the connection of the two rings via a sulfanyl bridge. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and ethylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
  • 2-({[5-(ethylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
  • 2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)benzene

Uniqueness

2-({[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S2/c1-2-21-15-19-18-13(11-22-14-16-9-6-10-17-14)20(15)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYVBDYZOYFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.